molecular formula C18H13ClF2N2O3 B2958197 3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide CAS No. 888444-56-2

3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2958197
CAS No.: 888444-56-2
M. Wt: 378.76
InChI Key: KRSMWRRXEOHNAV-UHFFFAOYSA-N
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Description

3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core, a structure of significant interest in medicinal chemistry for constructing diverse bioactive compounds . This compound is multifunctional, incorporating a 3,4-difluorophenyl carboxamide moiety and a chloropropanamido side chain. The difluorophenyl group is a common pharmacophore known to enhance the lipophilicity and electronic properties of a molecule, which can improve target binding affinity and pharmacokinetic profiles in research compounds . The presence of the flexible 3-chloropropanamido linker provides a potential handle for further chemical modification or may contribute to the molecule's interaction with biological targets. Molecules based on the benzofuran scaffold are frequently investigated as building blocks for the synthesis of more complex structures and as key intermediates in the development of potential therapeutic agents . Researchers utilize such compounds in various scientific applications, including as probes to study biological processes in vitro and as core structures in oncology and central nervous system (CNS) drug discovery research . The mechanism of action for research compounds in this class is typically dependent on the specific biological target, but they may interact with enzymes, receptors, or other proteins, leading to the modulation of biological pathways . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O3/c19-8-7-15(24)23-16-11-3-1-2-4-14(11)26-17(16)18(25)22-10-5-6-12(20)13(21)9-10/h1-6,9H,7-8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSMWRRXEOHNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine under conditions that facilitate amide bond formation.

    Substitution with Chloropropanamido Group: The chloropropanamido group is introduced through a nucleophilic substitution reaction, where a chloropropanoyl chloride reacts with the amine group of the benzofuran derivative.

    Introduction of Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran ring or the substituents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-3-(3-Chloropropanamido)-1-Benzofuran-2-Carboxamide

  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₃
  • Key Differences :
    • The 3,4-difluorophenyl group in the target compound is replaced with a 3-chlorophenyl substituent.
    • Additional chlorine atom in the molecular formula (Cl₂ vs. ClF₂).
  • The absence of fluorine could reduce metabolic stability compared to the difluorophenyl analog, as fluorination often enhances resistance to oxidative degradation .

3-Chloro-N-Phenyl-Phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Differences :
    • Core structure is a phthalimide (isoindole-1,3-dione) rather than benzofuran.
    • Lacks the carboxamide and chloropropanamido side chains.
  • Implications :
    • Phthalimide derivatives are widely used in polymer synthesis (e.g., polyimides) due to their thermal stability .
    • The benzofuran-carboxamide scaffold in the target compound may offer greater versatility for functionalization in drug design.

Agrochemical Benzamide Derivatives

Examples from :

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethyl group enhancing hydrophobicity.
  • Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Combines cyclopropane and furan moieties for pesticidal activity.
  • Comparison :
    • The target compound’s 3,4-difluorophenyl group contrasts with the trifluoromethyl or cyclopropane groups in agrochemicals, suggesting divergent biological targets.
    • Benzofuran cores are less common in pesticides, which often prioritize simpler aromatic systems for cost-effective synthesis .

MCHR1 Antagonists with Difluorophenyl Motifs

  • Example: FE@SNAP (fluoroethylated MCHR1 antagonist from ).
  • Key Similarities: Both compounds incorporate a 3,4-difluorophenyl group, a motif known to enhance receptor binding in neuropharmacology.
  • Key Differences :
    • FE@SNAP includes a pyrimidine-carboxylate core, whereas the target compound uses a benzofuran-carboxamide scaffold.
    • The fluoroethyl group in FE@SNAP suggests tailored pharmacokinetic properties, such as prolonged half-life .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Potential Applications
Target Compound Benzofuran 3-chloropropanamido, 3,4-difluorophenyl C₁₈H₁₃ClF₂N₂O₃ Medicinal research
N-(3-Chlorophenyl) Analog Benzofuran 3-chloropropanamido, 3-chlorophenyl C₁₈H₁₄Cl₂N₂O₃ Research chemical
3-Chloro-N-Phenyl-Phthalimide Phthalimide Chlorine, phenyl C₁₄H₈ClNO₂ Polymer synthesis
Flutolanil Benzamide Trifluoromethyl, isopropoxyphenyl C₁₇H₁₆F₃NO₂ Fungicide

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Metabolic Stability
3,4-Difluorophenyl Electron-withdrawing Moderate (~3.5) High (due to fluorine)
3-Chlorophenyl Electron-withdrawing Higher (~3.8) Moderate
Trifluoromethyl (Flutolanil) Strongly electron-withdrawing High (~4.2) High

*Estimated values based on analogous structures.

Research Implications and Gaps

  • The 3,4-difluorophenyl group in the target compound may optimize receptor binding in CNS-targeted therapies, as seen in MCHR1 antagonists .
  • The lack of biological data for the target compound highlights a critical research gap.
  • Synthetic routes for analogs (e.g., the N-(3-chlorophenyl) variant) should be explored to assess scalability and purity challenges, as emphasized in phthalimide synthesis .

Biological Activity

3-(3-Chloropropanamido)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H8ClF2N2O2S
  • Molecular Weight : 299.72 g/mol
  • CAS Number : 2289739-03-1

These properties indicate a complex structure that may contribute to its biological activity.

The compound's mechanism of action is not fully elucidated in the available literature. However, similar compounds in the benzofuran class often exhibit activity through:

  • Inhibition of Enzymatic Activity : Many benzofuran derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
  • Modulation of Signaling Pathways : Compounds with similar structures have been shown to modulate various cellular signaling pathways, including those associated with cancer and inflammation.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement .
  • Another research highlighted the ability of these compounds to inhibit cell migration and invasion in metastatic cancer models, suggesting potential use as therapeutic agents .

Insecticidal Activity

Research into related compounds has also shown promising insecticidal activity. For example:

  • Compounds similar to benzofurans have been evaluated for their effectiveness against mosquito larvae (Aedes aegypti), revealing LC50 values that indicate potent larvicidal effects . This suggests that this compound may possess similar properties.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on Benzofuran Derivatives :
    • Objective : To evaluate the anticancer effects.
    • Results : Induced apoptosis in various cancer cell lines with IC50 values ranging from 10 to 50 μM.
    • : Supports the potential use of benzofuran derivatives as anticancer agents .
  • Larvicidal Activity Assessment :
    • Objective : To assess larvicidal activity against Aedes aegypti.
    • Results : The compound exhibited significant larvicidal activity with an LC50 of 28.9 ± 5.6 μM after 24 hours.
    • : Indicates potential for development as a new insecticide .

Data Summary Table

PropertyValue
Molecular FormulaC13H8ClF2N2O2S
Molecular Weight299.72 g/mol
CAS Number2289739-03-1
Anticancer IC5010 - 50 μM
Larvicidal LC5028.9 ± 5.6 μM

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